molecular formula C12H19NO B2410611 Cyclopropyl-(4-cyclopropylpiperidin-1-yl)methanone CAS No. 2286208-75-9

Cyclopropyl-(4-cyclopropylpiperidin-1-yl)methanone

Cat. No. B2410611
CAS RN: 2286208-75-9
M. Wt: 193.29
InChI Key: SRVBLBALXNAOCL-UHFFFAOYSA-N
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Description

Cyclopropyl-(4-cyclopropylpiperidin-1-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopropyl compounds, which are known for their unique chemical properties and diverse biological activities.

Mechanism of Action

The exact mechanism of action of Cyclopropyl-(4-cyclopropylpiperidin-1-yl)methanone is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors involved in disease progression. The compound has been shown to modulate various signaling pathways and cellular processes, leading to the inhibition of tumor growth, neuroprotection, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

Cyclopropyl-(4-cyclopropylpiperidin-1-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and quality can be controlled through optimization of the reaction conditions. The compound has also been shown to be stable under various storage conditions, making it suitable for long-term experiments. However, the main limitation of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on Cyclopropyl-(4-cyclopropylpiperidin-1-yl)methanone. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Further studies are also needed to elucidate the exact mechanism of action of the compound and its effects on various cellular processes. Finally, the development of novel formulations and delivery methods for this compound could improve its bioavailability and efficacy in clinical applications.

Synthesis Methods

The synthesis of Cyclopropyl-(4-cyclopropylpiperidin-1-yl)methanone involves the reaction of cyclopropylamine and 4-cyclopropylpiperidin-1-ylmethanol. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. The yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

Cyclopropyl-(4-cyclopropylpiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant activity against several diseases, including cancer, neurological disorders, and infectious diseases. The compound has also been studied for its potential use as a diagnostic tool in medical imaging.

properties

IUPAC Name

cyclopropyl-(4-cyclopropylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c14-12(11-3-4-11)13-7-5-10(6-8-13)9-1-2-9/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVBLBALXNAOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCN(CC2)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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